Acide (3-carbamoyl-5-nitrophényl)boronique

Vue d'ensemble

Description

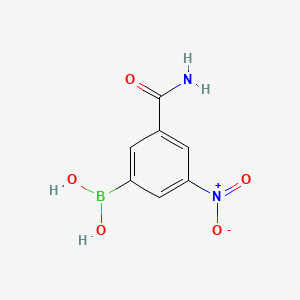

(3-Carbamoyl-5-nitrophenyl)boronic acid is a boronic acid derivative with the molecular formula C7H7BN2O5 and a molecular weight of 209.95 g/mol . This compound is characterized by the presence of a carbamoyl group at the 3-position and a nitro group at the 5-position on the phenyl ring, along with a boronic acid functional group. It is a white solid that is typically stored under inert atmosphere at temperatures between 2-8°C .

Applications De Recherche Scientifique

(3-Carbamoyl-5-nitrophenyl)boronic acid has several applications in scientific research:

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to be used in the suzuki-miyaura cross-coupling reaction , which is a type of palladium-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This reaction is facilitated by the presence of a base and a palladium catalyst . The (3-Carbamoyl-5-nitrophenyl)boronic acid, with its carbamoyl and nitrophenyl groups, may influence the reactivity and selectivity of the cross-coupling reaction.

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of biaryl compounds . The product of this reaction can be further processed in various biochemical pathways, depending on the specific reactants and conditions.

Result of Action

The result of the action of (3-Carbamoyl-5-nitrophenyl)boronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The primary method for synthesizing boronic acids, including (3-Carbamoyl-5-nitrophenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods

Industrial production of boronic acids often utilizes hydroboration, where a B-H bond is added across an alkene or alkyne to form the corresponding alkyl or alkenylborane . This method is favored due to its rapid reaction rate and the stability of the resulting organoborane compounds.

Analyse Des Réactions Chimiques

Types of Reactions

(3-Carbamoyl-5-nitrophenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

The Suzuki-Miyaura reaction typically employs palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2, along with bases like K2CO3 or NaOH . The reaction is usually carried out in solvents such as toluene, ethanol, or water at temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from the Suzuki-Miyaura reaction involving (3-Carbamoyl-5-nitrophenyl)boronic acid are biaryl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparaison Avec Des Composés Similaires

(3-Carbamoyl-5-nitrophenyl)boronic acid can be compared with other boronic acids such as:

(3-Carboxy-5-nitrophenyl)boronic acid: Similar in structure but with a carboxy group instead of a carbamoyl group.

(3-Methoxycarbonyl-5-nitrophenyl)boronic acid: Contains a methoxycarbonyl group, which affects its reactivity and binding properties.

The uniqueness of (3-Carbamoyl-5-nitrophenyl)boronic acid lies in its specific functional groups, which confer distinct reactivity and binding characteristics, making it suitable for specialized applications in organic synthesis and material science.

Activité Biologique

(3-Carbamoyl-5-nitrophenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols, making them valuable in various biochemical applications, including enzyme inhibition and drug delivery systems.

The biological activity of (3-Carbamoyl-5-nitrophenyl)boronic acid primarily stems from its ability to interact with specific biological targets. The boronic acid moiety can form covalent interactions with hydroxyl groups present in diols, which is crucial for its role as an enzyme inhibitor. The nitro group and the carbamoyl substituent may enhance the compound's binding affinity and specificity towards target enzymes, potentially impacting their activity in various biochemical pathways .

Enzyme Inhibition

Research indicates that (3-Carbamoyl-5-nitrophenyl)boronic acid can act as an enzyme inhibitor. The mechanism involves the formation of a reversible bond with the active site of enzymes, which may disrupt their normal function. This property is particularly significant in the context of therapeutic applications where enzyme modulation is desired.

Anticancer Properties

Studies have shown that boronic acids, including (3-Carbamoyl-5-nitrophenyl)boronic acid, exhibit anticancer properties. These compounds can interfere with cancer cell proliferation by modulating signaling pathways associated with tumor growth. For instance, modifications to the nitro group in related compounds have been shown to enhance antiproliferative activity against prostate cancer cell lines .

Case Studies

- Anticancer Activity : In one study, derivatives of boronic acids were synthesized and tested against various cancer cell lines. The results indicated that certain structural modifications led to increased selectivity and potency against cancer cells compared to standard treatments like flutamide .

- Enzyme Interaction Studies : Another investigation focused on the binding affinity of (3-Carbamoyl-5-nitrophenyl)boronic acid analogs to specific enzymes involved in carbohydrate metabolism. These studies demonstrated that the compound could effectively inhibit enzyme activity by forming stable complexes with target sites .

Data Tables

| Compound | Target | IC50 (µM) | Activity |

|---|---|---|---|

| (3-Carbamoyl-5-nitrophenyl)BA | Prostate Cancer Cells | 15 | Moderate Antiproliferative |

| 3-Methoxycarbonyl-5-nitrophenyl | Diol Binding | 20 | High Affinity |

| Flutamide | Androgen Receptor | 10 | Standard Comparison |

Propriétés

IUPAC Name |

(3-carbamoyl-5-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O5/c9-7(11)4-1-5(8(12)13)3-6(2-4)10(14)15/h1-3,12-13H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELWZRCEJDUTEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657437 | |

| Record name | (3-Carbamoyl-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102170-51-4 | |

| Record name | B-[3-(Aminocarbonyl)-5-nitrophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102170-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Carbamoyl-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.